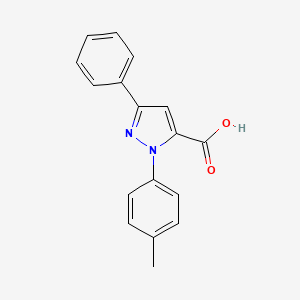

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

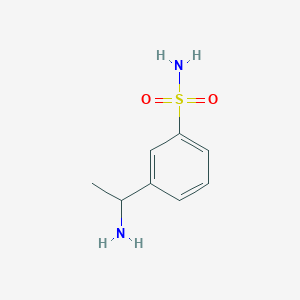

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Studies

Research on pyrazole-4-carboxylic acid derivatives, including those similar to 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, demonstrates significant interest in their structural and spectral properties. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, combined experimental and theoretical approaches to understand its structural aspects. This research employed techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, indicating the potential for similar comprehensive studies on this compound (Viveka et al., 2016).

Potential in Nonlinear Optical Materials

Another area of interest is the exploration of pyrazole derivatives as potential nonlinear optical (NLO) materials. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted their suitability for optical limiting applications, suggesting similar potential for this compound derivatives (Chandrakantha et al., 2013).

Importance in Crystallography

The crystallographic aspects of pyrazole carboxylic acids are also significant. Studies like the one on 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which demonstrated the formation of two-dimensional sheets via hydrogen bonds, underline the potential for detailed crystallographic analysis of this compound (Zia-ur-Rehman et al., 2008).

Application in Coordination Chemistry

In coordination chemistry, phenyl substituted pyrazole carboxylates have been used to synthesize metal complexes with diverse structures. This suggests that this compound could similarly be used to create a variety of metal complexes with potential applications in various fields (Gong et al., 2011).

Bioactivity Studies

Although excluding direct drug-related applications, it's important to note the interest in pyrazole carboxylic acids for their bioactivity. Studies have examined their potential as antibacterial agents and enzyme inhibitors, indicating a potential research pathway for this compound in bioactivity-oriented fields (Liu et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, and anti-obesity drugs .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antiviral, and antitumor activities .

Result of Action

Pyrazole derivatives are known to have a broad range of pharmacological properties, including antiviral, anti-inflammatory, and antitumor activities .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the formation of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to inflammation and pain. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its effectiveness in targeting specific tissues and exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its effectiveness.

Properties

IUPAC Name |

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRFIKVWFWVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)